

Comparative Analysis of 2-Amino-4-phenylthiazole Derivatives and Other Thiazoles

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Compound of Interest

Compound Name: 2-Amino-5-phenyl-1,3-thiazol-4-ol

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The 2-aminothiazole core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] This section compares the performance of various substituted 2-amino-4-phenylthiazole derivatives with other thiazole and thiadiazole compounds, supported by experimental data from published studies.

Anticancer Activity

Derivatives of 2-amino-4-phenylthiazole have been extensively investigated for their potential as anticancer agents. The substitution pattern on the thiazole ring and the amino group significantly influences their cytotoxic activity.

A study on novel 2-amino-4-phenylthiazole derivatives containing amide moieties revealed significant antiproliferative activity against several human cancer cell lines.[3] For instance, compound 5b from this series demonstrated outstanding growth inhibitory effects, particularly against the HT29 human colon cancer cell line, with an IC₅₀ value of 2.01 μM.[3] Molecular docking studies suggest that these compounds could act as potential inhibitors of relevant biological targets in cancer cells.[3]

Another series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the kinase inhibitor dasatinib, also showed potent and selective antiproliferative activity. One promising analogue exhibited an IC₅₀ value of 16.3 μM against human K563 leukemia cells.[2] Furthermore, 2-aminothiazole derivatives with lipophilic substituents at the 4- or 5-position have demonstrated good to moderate activities against

human lung cancer (H1299) and human glioma (SHG-44) cell lines, with one compound showing IC50 values of 4.89 and 4.03 μM , respectively.[2]

In a different study, a series of thiazole derivatives were synthesized and screened for their cytotoxic activity against the Leukemia HL-60 cell line. Compound 4b from this series was identified as the most promising antitumor candidate.[4] Mechanistic studies revealed that this compound induced cell cycle arrest at the G2/M phase and triggered apoptosis, increasing the concentration of caspase 3 by four-fold compared to the untreated control.[4]

Table 1: Comparative Anticancer Activity (IC50) of Various Thiazole Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (μM) | Reference |
|------------------|--|------------------|------------------------|-----------|
| 5b | 2-Amino-4-phenylthiazole with amide moiety | HT29 (Colon) | 2.01 | [3] |
| Dasatinib Analog | 2-Amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | 16.3 | [2] |
| Analog 20 | 2-Aminothiazole with lipophilic substituents | H1299 (Lung) | 4.89 | [2] |
| Analog 20 | 2-Aminothiazole with lipophilic substituents | SHG-44 (Glioma) | 4.03 | [2] |
| 4b | Substituted 2-aminothiazole | HL-60 (Leukemia) | Not specified | [4] |
| 1o | 2-Amino-1,3,4-oxadiazole derivative | HepG2 (Liver) | 8.6 | [5] |

Antimicrobial Activity

Thiazole and thiadiazole derivatives are also well-recognized for their antimicrobial properties. The structural modifications around these heterocyclic cores play a crucial role in their activity against various bacterial and fungal strains.

A study focusing on 2-amino-5-alkylidene-thiazol-4-ones reported modest to significant antibacterial activity against *Pseudomonas aeruginosa*, *Bacillus subtilis*, and *Staphylococcus aureus*.^[6] The most potent compound in this series achieved a minimal inhibitory concentration (MIC) value on a *P. aeruginosa* strain, demonstrating the importance of substituents on the thiazol-4-one core.^[6] Notably, these compounds exhibited low cytotoxicity against HEK-293 cells, suggesting a favorable selectivity profile.^[6]

In another investigation, novel thiazole derivatives bearing β -amino acid and aromatic moieties showed selective and potent bactericidal activity against Gram-positive pathogens, with MIC values ranging from 1–64 $\mu\text{g/mL}$.^[7] Specifically, they displayed profound activity against *S. aureus* (MIC 1–2 $\mu\text{g/mL}$), including strains with defined resistance mechanisms.^[7] Some of these compounds also exhibited antifungal activity against azole-resistant *A. fumigatus* and multidrug-resistant yeasts like *Candida auris*.^[7]

Furthermore, a series of 2,5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity.^[8] Compounds IVa and IVb from this series exhibited good antimicrobial activity when compared to the standard drug ofloxacin.^[8]

Table 2: Comparative Antimicrobial Activity (MIC) of Thiazole and Thiadiazole Derivatives

| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
|--------------------|---|------------------------------------|---------------|-----------|
| Most Potent Analog | 2-Amino-5-alkylidene-thiazol-4-one | P. aeruginosa | Not specified | [6] |
| 2a-c | Thiazole with β-amino acid moiety | Gram-positive pathogens | 1-64 | [7] |
| 2a-c | Thiazole with β-amino acid moiety | S. aureus | 1-2 | [7] |
| IVa, IVb | 2-Amino-disubstituted-1,3,4-thiadiazole | Various bacteria | Not specified | [8] |
| 1b, 1e, 1g | 2-Amino-1,3,4-oxadiazole | Streptococcus faecalis, MSSA, MRSA | 4-64 | [5] |
| 2g | 2-Amino-1,3,4-thiadiazole | Candida albicans | 8 | [5] |
| 2g | 2-Amino-1,3,4-thiadiazole | Aspergillus niger | 64 | [5] |

Experimental Protocols

In Vitro Antiproliferative Activity Assay (MTT Assay)

The anticancer activity of the synthesized thiazole derivatives was typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

- Cell Culture: Human cancer cell lines (e.g., A549, HeLa, HT29, Karpas299, HepG2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂. [3][5]

- **Compound Treatment:** Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, MTT solution was added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **IC50 Calculation:** The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

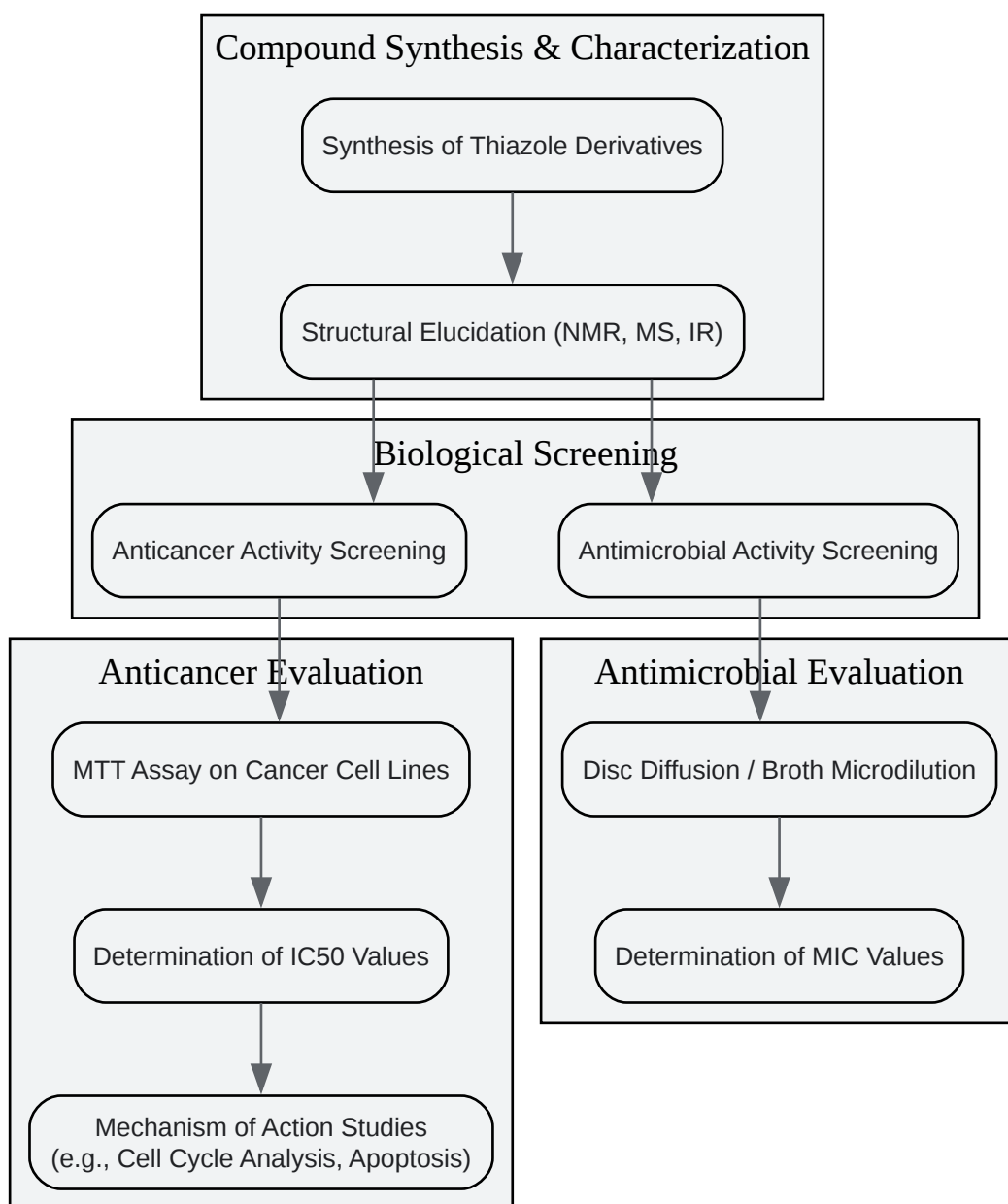
Antimicrobial Susceptibility Testing (Disc Diffusion and Broth Microdilution)

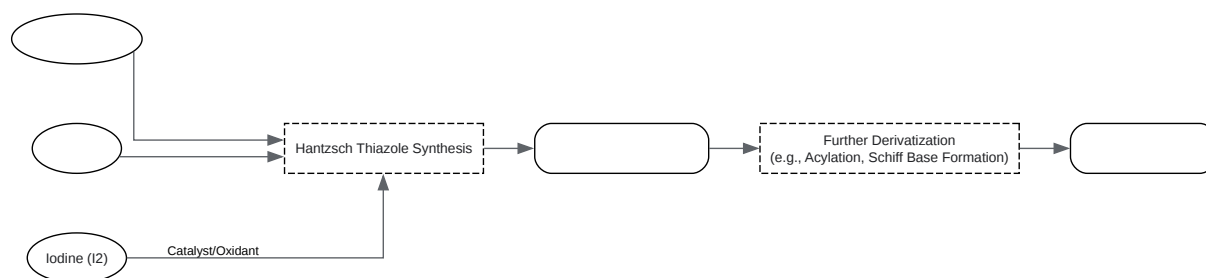
The antimicrobial activity of the compounds was determined using standard methods such as the Kirby-Bauer disc diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[\[6\]](#)[\[8\]](#)

- **Bacterial and Fungal Strains:** A panel of clinically relevant bacterial (e.g., *S. aureus*, *B. subtilis*, *E. coli*, *P. aeruginosa*) and fungal strains (e.g., *C. albicans*, *A. niger*) were used.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Inoculum Preparation:** Standardized microbial inoculums were prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).
- **Disc Diffusion Method:**
 - Agar plates were uniformly inoculated with the microbial suspension.

- Sterile paper discs impregnated with known concentrations of the test compounds were placed on the agar surface.
- The plates were incubated under appropriate conditions.
- The diameter of the zone of inhibition around each disc was measured in millimeters.
- Broth Microdilution Method (for MIC determination):
 - Serial two-fold dilutions of the test compounds were prepared in a liquid growth medium in 96-well microtiter plates.
 - Each well was inoculated with the standardized microbial suspension.
 - The plates were incubated, and the lowest concentration of the compound that completely inhibited visible microbial growth was recorded as the MIC.

Visualizations





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